molecular formula C16H16N4O3 B2921438 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone CAS No. 2320687-28-1

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone

Cat. No.: B2921438
CAS No.: 2320687-28-1
M. Wt: 312.329
InChI Key: AFHPUBYKQPFWGL-UHFFFAOYSA-N
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Description

The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a hybrid molecule featuring three key structural motifs:

  • Azetidine: A four-membered saturated nitrogen-containing ring that confers conformational rigidity and metabolic stability compared to larger heterocycles.
  • 1H-1,2,4-Triazole: A five-membered aromatic ring with three nitrogen atoms, known for hydrogen-bonding interactions critical in medicinal chemistry (e.g., antifungal agents like fluconazole).
  • 7-Methoxybenzofuran: A bicyclic aromatic system with a methoxy substituent, which enhances lipophilicity and influences pharmacokinetic properties.

The methanone (carbonyl) group bridges the azetidine and benzofuran moieties, creating a planar linkage that may facilitate target binding.

Properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-22-13-4-2-3-12-5-14(23-15(12)13)16(21)19-6-11(7-19)8-20-10-17-9-18-20/h2-5,9-11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHPUBYKQPFWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a hybrid organic molecule characterized by the integration of an azetidine ring, a triazole moiety, and a benzofuran structure. This unique combination suggests potential for diverse biological activities, particularly in medicinal chemistry. The following sections explore the biological activity of this compound, supported by relevant research findings and case studies.

Structural Characteristics

The structural formula of the compound can be represented as follows:

C14H14N4O2\text{C}_{14}\text{H}_{14}\text{N}_4\text{O}_2

This molecular configuration plays a significant role in its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The triazole group is known for its capacity to inhibit enzymes involved in critical metabolic pathways. For instance, triazole derivatives have been shown to inhibit fungal cytochrome P450 enzymes, suggesting potential antifungal properties . Furthermore, the azetidine moiety may enhance binding affinity to specific receptors or enzymes due to its conformational flexibility.

Biological Activity Overview

The following table summarizes the biological activities associated with similar compounds and their mechanisms:

Compound Biological Activity Mechanism
Triazole derivativesAntifungalInhibition of cytochrome P450 enzymes
Azetidine-based compoundsAnticancerModulation of cell signaling pathways
Benzofuran derivativesAnti-inflammatoryInhibition of pro-inflammatory cytokines

Case Studies and Research Findings

  • Anticancer Activity : A study assessed the anticancer properties of related azetidine compounds. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Antifungal Efficacy : Research on triazole compounds has demonstrated their effectiveness against fungal infections. For example, a derivative with a similar triazole structure showed potent antifungal activity by disrupting ergosterol synthesis in fungal cell membranes.
  • Inhibition Studies : Interaction studies involving docking simulations have provided insights into how (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone binds to target proteins. These studies suggest that the compound may act as a competitive inhibitor at specific active sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between the target compound and analogous structures:

Compound Name Molecular Formula Molecular Weight Structural Features Biological Activity Reference
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone C₁₆H₁₄N₄O₃ 310.3 Azetidine, 1,2,4-triazole, 7-methoxybenzofuran Under investigation (hypothetical)
4-Methyl-7-[2-(1H-1,2,4-triazol-1-yl)ethoxy]-2H-chromen-2-one C₁₄H₁₃N₃O₃ 283.27 Chromenone (coumarin analog), triazole-ethoxy Antimicrobial (in vitro assays)
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(1-benzofuran-2-yl)ethanone C₁₂H₁₀N₄O₂S 290.3 Benzofuran, triazolylsulfanyl Unreported, but sulfanyl groups may enhance bioavailability
1-((1-(1-(7-Methoxybenzofuran-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one C₂₀H₂₁N₅O₄ 395.4 Azetidine, pyrrolidinone, 1,2,3-triazole Unreported; pyrrolidinone may improve solubility
Key Observations:

Azetidine vs.

Substituent Effects: The 7-methoxybenzofuran in the target compound increases lipophilicity compared to the chromenone in , which may improve membrane permeability. The triazolylsulfanyl group in introduces sulfur, which could enhance metabolic stability but reduce solubility.

Triazole Position : The 1,2,4-triazole in the target compound is positioned on a methyl-azetidine group, differing from the 1,2,3-triazole in , which may alter hydrogen-bonding patterns.

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